![molecular formula C23H20N4O2 B2639312 N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide CAS No. 2034530-70-4](/img/structure/B2639312.png)
N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide
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Description
N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
BenchChem offers high-quality N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound has been investigated for its antiproliferative and anticancer effects. Spectroscopic studies have revealed a keto–enol equilibrium induced by solvent polarizability. Interestingly, the enol form dominates in polar solvents, while the keto form prevails in non-polar solvents with high average electric dipole polarizability (e.g., n-alkenes). This equilibrium behavior may have implications for designing biologically active pharmaceutics that interact with hydrophobic regions of cell membranes .
- Considering the analogy of n-alkanes to the alkyl parts of lipids, the transformation of 1,3,4-thiadiazoles (such as our compound) to the keto form may be facilitated in the hydrophobic core of lipid membranes. Understanding this transition could aid in designing drugs that specifically target hydrophobic regions within cells .
- The compound’s structure includes a triazole ring. Triazoles have been explored as potential prodrugs due to their ability to modify physicochemical properties. For instance, esterification of the carboxyl group in the naproxen molecule with the hydroxyl group in the naphthalen-1-ylmethanol forms a prodrug with reduced gastric irritation .
- The compound’s synthesis involves copper (I)-catalyzed alkyne–azide cycloaddition reactions (CuAAC). This method allows for efficient and regioselective formation of complex structures, making it relevant in synthetic chemistry and drug development .
Antiproliferative and Anticancer Properties
Drug Design and Lipid Membrane Interaction
Triazole-Based Prodrugs
Copper-Catalyzed Reactions
properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-22-19-15-26(13-11-20(19)25-21-10-3-4-12-27(21)22)23(29)24-14-17-8-5-7-16-6-1-2-9-18(16)17/h1-10,12H,11,13-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNAYOJTRKPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide |
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